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Compound of Interest

Compound Name: PF-1163B

Cat. No.: B1679689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies employed in the total

synthesis of PF-1163B, a potent antifungal agent. The following sections detail the synthetic

strategies, key experimental protocols, and quantitative data from notable total syntheses,

offering a valuable resource for researchers in natural product synthesis and drug discovery.

Introduction
PF-1163B is a depsipeptide natural product isolated from Penicillium sp. that has

demonstrated significant antifungal activity through the inhibition of ergosterol biosynthesis. Its

complex macrocyclic structure, featuring multiple stereocenters, has made it an attractive target

for total synthesis. This document outlines two distinct and successful synthetic approaches,

providing detailed protocols for their key transformations.

Synthetic Strategies
Two primary strategies for the total synthesis of PF-1163B are highlighted here:

A Convergent Approach Featuring Vinylogous Mukaiyama Aldol Reaction and Birch

Reduction: This strategy, developed by Hosokawa and colleagues, constructs the key

fragments of PF-1163B through a stereoselective vinylogous Mukaiyama aldol reaction

(VMAR) and a subsequent Birch reduction to install the desired stereochemistry. The final
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macrocyclization is achieved via an amide bond formation. This synthesis was accomplished

in 10 steps with an overall yield of 5.5%.[1]

An Olefin Metathesis-Based Strategy: A shorter, eight-step synthesis was reported by

Gesson and coworkers, starting from (S)-citronellene.[2] The key transformation in this route

is a ring-closing metathesis (RCM) reaction to form the 13-membered macrocycle.

Quantitative Data Summary
The following tables summarize the key quantitative data for the total synthesis of PF-1163B as

reported by Hosokawa et al.

Step Reaction Type Product Yield (%)
Diastereomeri
c Ratio (d.r.)

1

Vinylogous

Mukaiyama Aldol

Reaction

Adduct 54 4:1

2 Birch Reduction Alcohol - -

... (subsequent

steps)
... ... ... ...

10 (Final)
Macrolactamizati

on
PF-1163B 50 (over 2 steps) -

Overall Yield - - 5.5 -

Note: Detailed yields for every intermediate step were not fully available in the reviewed

literature.

Experimental Protocols
Key Experiment 1: Vinylogous Mukaiyama Aldol
Reaction (Hosokawa et al.)
This protocol describes the stereoselective formation of a key intermediate using a vinylogous

Mukaiyama aldol reaction.
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Diagram of the Experimental Workflow:
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Caption: Workflow for the Vinylogous Mukaiyama Aldol Reaction.

Protocol:

To a solution of the aldehyde in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an

inert atmosphere (e.g., argon or nitrogen), add titanium tetrachloride (TiCl₄) (4.0 equivalents)

dropwise.

After stirring for 10 minutes, add a solution of the ketene silyl N,O-acetal in CH₂Cl₂ dropwise.

Stir the reaction mixture at -78 °C for the specified time as monitored by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by the addition of a saturated aqueous solution of

sodium bicarbonate (NaHCO₃).

Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired δ-

hydroxyimide adduct.[1]

Key Experiment 2: Birch Reduction (Hosokawa et al.)
This protocol outlines the stereoselective reduction of an α,β-unsaturated imide.

Diagram of the Logical Relationships:
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Caption: Key components and outcome of the Birch Reduction.

Protocol:

In a three-necked flask equipped with a dry ice-acetone condenser, add liquid ammonia at

-78 °C.

Add lithium metal in small pieces until a persistent blue color is observed.

To this solution, add a solution of the α,β-unsaturated imide in an appropriate anhydrous

solvent (e.g., tetrahydrofuran, THF).

After stirring for a set period, add a bulky proton source, such as 2-isopropylbenzimidazole,

to the reaction mixture.

Stir until the blue color disappears, indicating the consumption of the lithium.

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Allow the ammonia to evaporate, and then extract the aqueous residue with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.
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Purify the residue by flash column chromatography to yield the desired alcohol.[1]

Key Experiment 3: Macrolactamization (Hosokawa et al.)
This protocol describes the final ring-closing step to form the macrocyclic structure of PF-
1163B.

Diagram of the Signaling Pathway (Chemical Transformation):
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Caption: Macrolactamization sequence for PF-1163B synthesis.

Protocol:

To a solution of the acyclic precursor (85.9 mg, 0.114 mmol) in CH₂Cl₂ (4.0 mL) at 0 °C, add

trifluoroacetic acid (TFA) (1.0 mL).[3]
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Stir the reaction mixture for 35 minutes at room temperature and then concentrate under

reduced pressure.[3]

Dissolve the residue in CH₂Cl₂ (64.0 mL) and cool to 0 °C.[3]

Add triethylamine (Et₃N) (0.19 mL, 1.368 mmol) dropwise, followed by the addition of bis(2-

oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) (174.1 mg, 0.684 mmol).[3]

Stir the reaction mixture at 0 °C for 48 hours.[3]

Concentrate the reaction mixture and add a saturated aqueous solution of NaHCO₃.[3]

Extract the aqueous layer twice with chloroform (CHCl₃).[3]

Combine the organic layers, dry with Na₂SO₄, and purify by silica gel chromatography (n-

hexane/EtOAc = 5:1) to give PF-1163B (27.0 mg, 50% yield over two steps) as a colorless

oil.[3]

Conclusion
The total syntheses of PF-1163B highlighted herein demonstrate elegant solutions to the

challenges posed by its complex structure. The methodologies, particularly the stereoselective

VMAR, Birch reduction, and RCM, are powerful tools in modern organic synthesis. These

detailed protocols and data provide a practical guide for researchers engaged in the synthesis

of PF-1163B and other structurally related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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